molecular formula C10H14BrNO B13182759 3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol

3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol

Cat. No.: B13182759
M. Wt: 244.13 g/mol
InChI Key: VQWTWDUMPJGUBQ-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol is a secondary alcohol and aromatic amine derivative characterized by a propan-1-ol backbone substituted with a 4-bromo-2-methylphenyl group at position 1 and an amino group at position 3. Its molecular formula is C₁₀H₁₄BrNO, with a molecular weight of 268.13 g/mol (calculated). While specific data on its synthesis are absent in the provided evidence, analogous compounds like 3-(2-bromophenyl)propan-1-ol are synthesized via reduction of propionic acid derivatives using methods such as LiAlH₄ reduction . The amino and bromo groups suggest utility in nucleophilic substitution or coupling reactions, common in drug discovery .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

3-amino-1-(4-bromo-2-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14BrNO/c1-7-6-8(11)2-3-9(7)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3

InChI Key

VQWTWDUMPJGUBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol can be achieved through several routes. One common method involves the reaction of 4-bromo-2-methylbenzaldehyde with nitromethane to form 4-bromo-2-methyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-Amino-1-(4-bromo-2-methylphenyl)propan-1-one.

    Reduction: Formation of 3-Amino-1-(4-bromo-2-methylcyclohexyl)propan-1-ol.

    Substitution: Formation of 3-Amino-1-(4-substituted-2-methylphenyl)propan-1-ol.

Scientific Research Applications

3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substitution : The target compound’s 4-bromo-2-methylphenyl group offers steric hindrance and electron-withdrawing effects distinct from dichloro (electron-withdrawing) or trifluoromethyl (strongly electron-withdrawing) groups in analogs .

Physicochemical Properties

Boiling points and solubility trends can be inferred from structural analogs:

  • Boiling Points : Linear alcohols (e.g., propan-1-ol, butan-1-ol) exhibit increasing boiling points with chain length and reduced branching. The target compound’s bromine and aromatic ring likely elevate its boiling point compared to simpler alcohols like propan-1-ol (97°C) but below pentan-1-ol (138°C) .
  • Solubility: The amino group enhances water solubility via hydrogen bonding, while the brominated aromatic ring reduces it due to hydrophobicity. This contrasts with 2,2-Dimethyl-3-(3-tolyl)propan-1-ol, which lacks polar groups and is less water-soluble .

Biological Activity

3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and various applications in medicinal chemistry.

Structural Overview

The compound is characterized by:

  • Amino group (-NH2) : Facilitates hydrogen bonding with biological targets.
  • Hydroxyl group (-OH) : Enhances solubility and stability in biological systems.
  • Bromine-substituted aromatic ring : Increases hydrophobic interactions, potentially enhancing binding affinity to various proteins and enzymes.

The molecular formula is C10H14BrNOC_{10}H_{14}BrNO with a molecular weight of approximately 244.13 g/mol. The presence of a chiral center adds to its complexity and potential specificity in biological interactions .

The biological activity of 3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol is attributed to several mechanisms:

  • Enzyme Inhibition : The amino and hydroxyl groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Protein Binding : The brominated aromatic ring enhances binding through hydrophobic interactions, which may modulate the activity of various proteins .
  • Neuropharmacological Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, influencing pathways related to serotonin and dopamine .

Antimicrobial Properties

Research indicates that 3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol exhibits notable antimicrobial activity:

  • Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anticancer Potential

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity:

  • Cytotoxicity Studies : In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer), indicating potential as an anticancer agent .

Neuropharmacological Research

A study focused on the neuropharmacological effects of 3-Amino-1-(4-bromo-2-methylphenyl)propan-1-ol revealed promising results in protecting dopaminergic neurons from degeneration. This suggests that the compound could serve as a lead for developing treatments for neurodegenerative disorders .

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